molecular formula C9H5F4N B065304 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile CAS No. 179946-34-0

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

Cat. No.: B065304
CAS No.: 179946-34-0
M. Wt: 203.14 g/mol
InChI Key: SFLYZUWDTDYATN-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol . It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The compound’s fluoro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile
  • 2-Chloro-6-(trifluoromethyl)phenylacetonitrile
  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Uniqueness

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLYZUWDTDYATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372170
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179946-34-0
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
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